molecular formula C16H15N3O4S B2461302 2-(Benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 941926-16-5

2-(Benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No.: B2461302
CAS No.: 941926-16-5
M. Wt: 345.37
InChI Key: QEYYOKBNDZMNIL-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C16H15N3O4S and its molecular weight is 345.37. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence its bioavailability and pharmacokinetic profile.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It is known that thiazole is a clear pale yellow liquid with a boiling point of 116–118°c and specific gravity 12 , which may influence its stability under different environmental conditions.

Biochemical Analysis

Biochemical Properties

The thiazole ring in 2-(Benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is known to interact with various enzymes, proteins, and other biomolecules . Thiazoles have been found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules . The exact nature of these interactions and the specific biomolecules involved may vary depending on the specific derivative of the thiazole compound .

Cellular Effects

Thiazole derivatives have been shown to have potent inhibitory activities against COX enzymes , which play a crucial role in inflammation and pain. Therefore, it can be inferred that this compound may have similar effects on cellular processes.

Molecular Mechanism

It is known that thiazole derivatives can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This suggests that the compound could interact with biomolecules through these mechanisms, potentially leading to changes in gene expression or enzyme activity .

Temporal Effects in Laboratory Settings

Thiazole derivatives have been shown to have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. One study showed that a related compound substantially reduced blood glucose levels in mice , suggesting that this compound may have similar effects at certain dosages.

Metabolic Pathways

Thiazole derivatives are known to interact with various enzymes and cofactors , suggesting that this compound may be involved in multiple metabolic pathways.

Transport and Distribution

Thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence their distribution within cells and tissues.

Subcellular Localization

The solubility properties of thiazole derivatives may influence their localization within specific compartments or organelles .

Properties

IUPAC Name

2-(1,3-benzodioxole-5-carbonylamino)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c17-14(20)9-2-1-3-12-13(9)18-16(24-12)19-15(21)8-4-5-10-11(6-8)23-7-22-10/h4-6,9H,1-3,7H2,(H2,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYYOKBNDZMNIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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